molecular formula C10H9BrCl3NO B5778658 N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide

N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide

Cat. No.: B5778658
M. Wt: 345.4 g/mol
InChI Key: CUIWAPYVBVOVGQ-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a trichloroacetamide group attached to a 4-bromo-2,6-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-bromo-2,6-dimethylaniline+trichloroacetyl chlorideThis compound\text{4-bromo-2,6-dimethylaniline} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} 4-bromo-2,6-dimethylaniline+trichloroacetyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 4-bromo-2,6-dimethylaniline and trichloroacetic acid.

    Reduction: 4-bromo-2,6-dimethylphenylamine.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form hydrogen bonds with proteins, affecting their structure and function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide
  • N-(4-bromo-2,6-dimethylphenyl)-2-methoxybenzamide

Comparison: N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical properties compared to its analogs. The trichloroacetamide group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and a candidate for various research applications.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrCl3NO/c1-5-3-7(11)4-6(2)8(5)15-9(16)10(12,13)14/h3-4H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIWAPYVBVOVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C(Cl)(Cl)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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